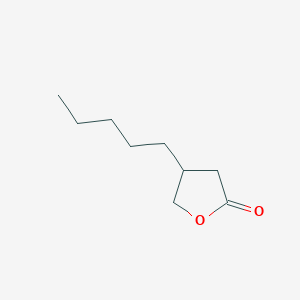

4-Pentyloxolan-2-one

CAS No.: 55881-98-6

Cat. No.: VC19592099

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55881-98-6 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 4-pentyloxolan-2-one |

| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3 |

| Standard InChI Key | KLOKEKBLBOCWBE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1CC(=O)OC1 |

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for γ-nonalactone is 5-pentyloxolan-2-one, reflecting its five-membered lactone ring substituted with a pentyl group. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The structure features an aliphatic heteromonocyclic framework, as depicted in its SMILES notation: CCCCCC1CCC(=O)O1 .

Stereochemical Variants

The (S)-enantiomer of γ-nonalactone (CAS 63357-97-1) has been identified in natural sources such as Zea mays and Thymbra capitata. Its isomeric SMILES string is CCCCC[C@H]1CCC(=O)O1, highlighting the chiral center at the fifth carbon .

Physical and Chemical Characteristics

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 0.964–0.976 g/mL | |

| Boiling Point | 243°C | |

| Flash Point | 126°C | |

| LogP | 2.20–2.50 | |

| Refractive Index | Not explicitly reported | — |

| Vapor Pressure (25°C) | 1.9 Pa | |

| Water Solubility (25°C) | 9.22 g/L |

The compound exists as a colorless liquid at room temperature and exhibits moderate lipophilicity, enabling its use in lipid-based formulations . Its detection threshold is remarkably low at 7 ppb, underscoring its potency as a flavorant .

Synthesis and Production

Industrial Synthesis Routes

-

Intramolecular Esterification:

γ-Nonalactone is synthesized via the acid-catalyzed lactonization of 4-hydroxynonanoic acid. Concentrated sulfuric acid is typically employed to facilitate cyclization . -

Acrylic Acid-Hexanol Condensation:

Reacting acrylic acid with hexanol in the presence of ditertiary butyl peroxide yields γ-nonalactone. This method emphasizes radical-initiated esterification . -

Biochemical Pathways:

Emerging microbial synthesis approaches using Saccharomyces cerevisiae and other yeasts are being explored for sustainable production .

Applications in Industry

Flavor and Fragrance Industry

-

Food Additive: Designated as FEMA 2781, γ-nonalactone imparts coconut and buttery notes to confectionery, baked goods, and beverages . It is a key component in artificial coconut flavorings .

-

Perfumery: Used in cosmetics and detergents for its creamy, waxy undertones. Its volatility classifies it as a "heart" note in fragrance compositions .

Agricultural Applications

-

Pest Attractant: Studies suggest its efficacy as a multi-species lure for grain beetles, leveraging its natural occurrence in fermented substrates .

Biomedical Research

-

Metabolite Profiling: Detected in Saccharomyces cerevisiae metabolomes, γ-nonalactone serves as a biomarker for fermentation processes .

The Margin of Exposure (MOE) for repeated dose toxicity exceeds 40,000, indicating a wide safety margin . Regulatory bodies classify it as a Cramer Class I compound, affirming its low risk profile .

Analytical Methods and Detection

Chromatographic Techniques

-

GC-MS: Utilized for quantifying γ-nonalactone in wine and food matrices. A study on Dornfelder grapes employed heart-cut GC-GC-MS to monitor odorant changes during vinification .

-

HPLC: Paired with UV detection, it offers precise quantification in complex mixtures .

Spectral Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume